N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also has an isobutyramide group and a fluorophenyl group, indicating the presence of fluorine, a halogen that often imparts unique properties to organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a fluorine atom could influence the compound’s stability and reactivity .Scientific Research Applications
Anticancer and Neuroprotective Activities
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have shown significant anticancer activity against various cancers, including those of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The effects include decreased cell division and inhibited cell migration, without affecting the viability of normal cells. Additionally, these compounds have demonstrated neuroprotective activities in neuronal cultures exposed to neurotoxic agents, suggesting their potential for treating neurological disorders (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Molecular Interactions and Structural Analysis
Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with halogen substitutions, have provided insights into the nature of non-covalent interactions through crystallographic analysis and quantum theory. These interactions are critical for the stabilization of molecular structures, indicating the significance of such compounds in the development of new drugs with enhanced efficacy and stability (El-Emam et al., 2020).
Antibacterial Potential
Fluorine-containing thiadiazolotriazinones have been synthesized and evaluated for their antibacterial activities, showing promise at low concentrations. This underscores the potential of thiadiazole derivatives in combating bacterial infections and highlights the role of fluorophenyl groups in enhancing biological activity (Holla, Bhat, & Shetty, 2003).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies on 2-amino-1,3,4-thiadiazoles have identified dual fluorescence effects and specific molecular aggregation phenomena. These findings have implications for the development of fluorescence probes and pharmaceuticals, especially in the fields of biology and molecular medicine (Budziak et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 1,3,4-thiadiazole derivatives have shown their potential as antibacterial and antifungal agents. This diverse application range emphasizes the therapeutic importance of thiadiazole derivatives in addressing a variety of pathogenic conditions (Ameen & Qasir, 2017).
Mechanism of Action
Future Directions
The future research directions would depend on the intended applications of this compound. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, studies could focus on its physical properties and potential uses .
properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCZFVUHZCSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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